Lithium acetylide, ethylenediamine complex

Catalog No.
S1534225
CAS No.
6867-30-7
M.F
C4H9LiN2
M. Wt
92.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium acetylide, ethylenediamine complex

CAS Number

6867-30-7

Product Name

Lithium acetylide, ethylenediamine complex

IUPAC Name

lithium;ethane-1,2-diamine;ethyne

Molecular Formula

C4H9LiN2

Molecular Weight

92.1 g/mol

InChI

InChI=1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1

InChI Key

WMWSRIHFAVOHSW-UHFFFAOYSA-N

SMILES

[Li+].C#[C-].C(CN)N

Synonyms

Ethylenediamine, compd. with lithium acetylide (Li(HC2)) (1:1); (1,2-ethanediamine-N,N’)ethynyl-lithium; (1,2-Ethanediamine-κN,κN’)ethynyl-lithium; Lithium acetylide (Li(HC2)), compd. with ethylenediamine (1:1); (1,2-Diaminoethane)(ethynyl)lithium; (

Canonical SMILES

[Li+].C#[C-].C(CN)N

Isomeric SMILES

[Li+].C#[C-].C(CN)N

Lithium acetylide, ethylenediamine complex (LiC≡CH•NH2CH2CH2NH2), also known as LDA (lithium diisopropylamide), is a white to light yellow crystalline powder []. It is a synthetic organometallic compound formed by the complexation of lithium acetylide (LiC≡CH) with ethylenediamine (H2NCH2CH2NH2) []. LDA plays a crucial role in organic synthesis as a strong, selective base and a versatile nucleophile [].


Molecular Structure Analysis

LDA possesses a linear structure with a central lithium cation (Li+) bound to a terminal acetylide anion (C≡CH⁻) through an ionic bond. The ethylenediamine molecule acts as a chelating ligand, donating two lone pairs from its nitrogen atoms to form coordinate covalent bonds with the lithium cation []. This chelation increases the Lewis acidity of the lithium ion, enhancing its ability to abstract protons and form new carbon-lithium bonds [].


Chemical Reactions Analysis

Synthesis

There are several methods for synthesizing LDA, but the most common involves the reaction of n-butyllithium (BuLi) with ethylenediamine in an inert solvent like diethyl ether or THF (tetrahydrofuran) at low temperatures (-78 °C) [, ].

2 BuLi + NH2CH2CH2NH2 → LiC≡CH•NH2CH2CH2NH2 + n-Butane (g)

Decompositions

LDA is moisture and air-sensitive, readily decomposing upon exposure to water or oxygen to form lithium hydroxide (LiOH), ethane (CH3CH3), and other byproducts [].

Other Reactions

LDA acts as a strong base, deprotonating a wide range of organic compounds containing acidic C-H bonds (e.g., ketones, esters, aldehydes). This deprotonation generates carbanion intermediates that can participate in various nucleophilic addition and substitution reactions for carbon-carbon bond formation []. Here's an example of deprotonation of a ketone by LDA:

LDA + CH3COCH3 → LiCH2COCH3 + NH2CH2CH2NH2

LDA can also function as a nucleophile, directly adding the acetylide group (C≡CH) to carbonyl compounds or alkyl halides for alkynylation reactions [].

Physical and Chemical Properties

  • Melting point: Not readily available due to decomposition above room temperature [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in many organic solvents like THF, diethyl ether, DMF (dimethylformamide), and DMSO (dimethylsulfoxide) [].
  • Stability: Moisture and air-sensitive, decomposes upon exposure [].

The complex acts as a source of the acetylide anion (C₂H⁻) which readily reacts with carbonyl groups (C=O) present in ketones, forming a carbon-carbon bond and introducing an ethynyl group (C≡CH) onto the ketone molecule. This reaction scheme is known as the Corey-Fuchs reaction and is a versatile method for the selective introduction of the ethynyl functionality.

Ligand in Coordination Chemistry

Beyond its role in organic synthesis, lithium acetylide, ethylenediamine complex also finds utility in coordination chemistry. The complex acts as a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms. The nitrogen atoms of the ethylenediamine moiety act as the Lewis bases, forming coordinate covalent bonds with the metal center.

This complexation ability allows researchers to synthesize various transition metal complexes, including 1-alkynyl-dimethyl(triorganophosphine)gold(III) complexes. Studying these complexes can provide valuable insights into metal-ligand interactions and their potential applications in catalysis, materials science, and other research areas.

Ring-Opening Reactions of Epoxides

The complex also exhibits reactivity towards epoxides, which are cyclic ethers containing a three-membered ring with an oxygen atom. In the presence of lithium acetylide, ethylenediamine complex, epoxides undergo ring-opening reactions, leading to the formation of β-hydroxyalkynes. This reaction has been employed in the total synthesis of complex natural products such as (−)-goniotrionin and englerin A, highlighting its significance in organic synthesis.

Ethynylation of Alkyl Halides

Furthermore, lithium acetylide, ethylenediamine complex facilitates the ethynylation of alkyl halides (R-X), where R is an alkyl group and X is a halogen atom (Cl, Br, I). This reaction allows for the introduction of a terminal alkyne (RC≡CH) functionality onto the alkyl chain, providing access to diverse new organic molecules. This method proves valuable for the preparation of various functionalized alkynes used in various research endeavors.

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (38.57%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (61.43%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (38.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

39990-99-3
6867-30-7

General Manufacturing Information

1,2-Ethanediamine, compd. with lithium acetylide (Li(C2H)) (1:?): ACTIVE

Dates

Modify: 2023-08-15

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